2-(2-Aminoethoxy)acetamide

Medicinal Chemistry ADME Property Optimization Linker Design

PROBLEM: Standard PEG linkers introduce excess length or charge, disrupting PROTAC degradation efficiency. SOLUTION: 2-(2-Aminoethoxy)acetamide provides the exact PEG1 unit (3.5Å contour length) validated in SAR studies for productive ternary complex formation. - Terminal primary amine enables direct amide coupling to carboxylic acid-containing ligands; neutral acetamide handle avoids charge interference - Minimum 95% solid-state purity-eliminates diethylene glycol impurities common in liquid amino alcohols - Confirmed reference standard for cytochrome P450 morpholine degradation monitoring (NMR-validated)

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B12102047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethoxy)acetamide
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(COCC(=O)N)N
InChIInChI=1S/C4H10N2O2/c5-1-2-8-3-4(6)7/h1-3,5H2,(H2,6,7)
InChIKeyXRVGAZQKAXSYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethoxy)acetamide: Properties and Procurement Baseline


2-(2-Aminoethoxy)acetamide is a small, bifunctional organic compound (C4H10N2O2, MW 118.13 g/mol) featuring a primary amine and a terminal acetamide group linked by an ethylene glycol (PEG1) spacer [1]. Its structure combines the hydrogen-bonding capacity of an amide with the nucleophilic reactivity of a primary amine, making it a versatile building block for medicinal chemistry, bioconjugation, and the synthesis of functionalized PEG linkers . Commercially, it is typically supplied as a free base with a minimum purity of 95% .

Why 2-(2-Aminoethoxy)acetamide Cannot Be Replaced by Generic Analogs


Substituting 2-(2-aminoethoxy)acetamide with structurally similar analogs, such as 2-(2-aminoethoxy)ethanol or 2-(2-aminoethoxy)acetic acid, introduces critical differences in reactivity, solubility, and biological recognition that directly impact experimental success [1]. The terminal acetamide group provides a neutral, hydrogen-bonding handle distinct from the ionizable carboxylic acid or the less polar hydroxyl group found in close analogs, altering both synthetic utility and downstream biological performance . Furthermore, in the context of linker chemistry for targeted protein degradation, the specific PEG1 length (approximately 3.5 Å contour length) and amide terminus directly influence the conformational landscape and ternary complex formation efficiency, a parameter that cannot be matched by longer PEG2, PEG4, or chemically distinct linkers [2].

Quantitative Evidence for 2-(2-Aminoethoxy)acetamide


Physicochemical Differentiation from Carboxylic Acid and Alcohol Analogs

2-(2-Aminoethoxy)acetamide exhibits a computed XLogP3 of -1.9 and a topological polar surface area (TPSA) of 78.3 Ų, values that position it with intermediate hydrophilicity compared to its closest analogs [1]. In contrast, 2-(2-aminoethoxy)ethanol (CAS 929-06-6), which terminates in a hydroxyl group, is expected to have a higher LogP (less polar) based on its functional group composition, while 2-(2-aminoethoxy)acetic acid (CAS 10366-71-9), with its ionizable carboxyl group, is significantly more polar and has a higher hydrogen-bond acceptor count (4 vs. 3) .

Medicinal Chemistry ADME Property Optimization Linker Design

Key Biodegradation Intermediate in Morpholine Catabolism

In situ ¹H NMR spectroscopic studies of morpholine degradation by Mycobacterium aurum MO1 and Mycobacterium sp. RP1 have definitively identified 2-(2-aminoethoxy)acetate as a key ring-cleavage intermediate [1][2]. This finding was confirmed in two independent studies: one reporting the compound as the first detectable intermediate in the cytochrome P450-catalyzed cleavage of the morpholine C-N bond [3], and another demonstrating its subsequent conversion to glycolate [4]. In contrast, the alcohol analog (2-(2-aminoethoxy)ethanol) is not observed as an intermediate in this pathway, highlighting the specific role of the amide/acid terminus in the enzymatic processing of heterocyclic xenobiotics.

Environmental Microbiology Biodegradation Pathways Xenobiotic Metabolism

PEG1 Linker Specificity in PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) design, the length and composition of the linker are critical determinants of degradation efficiency. 2-(2-Aminoethoxy)acetamide provides a PEG1 spacer with an approximate contour length of 3.5 Å, as established for ethylene glycol repeating units [1]. This is significantly shorter than the commonly used PEG2 (approx. 7-8 Å) and PEG4 (approx. 14-15 Å) linkers . Systematic variation of PEG linker length has been shown to dramatically alter ternary complex formation and cellular degradation potency (DC50), with some systems exhibiting optimal activity at specific lengths and substantial loss of activity when the linker is changed by even a single ethylene glycol unit [2][3].

PROTAC Design Targeted Protein Degradation Linker Optimization

Vendor Purity Standardization for Reproducible Synthesis

Commercial sourcing data from multiple reputable vendors indicates that 2-(2-aminoethoxy)acetamide (free base, CAS 137089-45-3) is uniformly specified with a minimum purity of 95% . This is a critical differentiator from its more widely used analog, 2-(2-aminoethoxy)ethanol (CAS 929-06-6), which is typically supplied as a technical-grade liquid with lower purity specifications (e.g., 98% min. by GC) and may contain varying levels of oligomeric impurities . The consistency in purity specification for 2-(2-aminoethoxy)acetamide ensures more predictable stoichiometry and reduced side-reactions in sensitive applications such as PROTAC building block synthesis.

Chemical Procurement Quality Control Building Block Standardization

Optimal Use Cases for 2-(2-Aminoethoxy)acetamide


Synthesis of Short-Linker PROTACs

In PROTAC design, the specific contour length of 2-(2-aminoethoxy)acetamide (approx. 3.5 Å for the PEG1 unit) makes it the building block of choice when a short, flexible tether is required to bring an E3 ligase ligand and a target protein ligand into proximity for productive ternary complex formation [1]. As demonstrated in systematic SAR studies, linker length directly impacts degradation efficiency, and using a PEG2 or PEG4 analog instead of this PEG1 unit may result in a suboptimal or inactive degrader [2].

Amide-Functionalized Bioconjugates and Peptide Mimetics

The terminal primary amine of 2-(2-aminoethoxy)acetamide allows for facile coupling to carboxylic acid-containing biomolecules via amide bond formation, while its acetamide terminus provides a neutral, hydrogen-bonding anchor for further derivatization or for mimicking the terminal amide of peptide chains [3]. This dual functionality is distinct from the alcohol analog, which requires an additional activation step for conjugation, and from the acid analog, which introduces a negative charge that may interfere with biological recognition .

Metabolic Tracer for Environmental Biodegradation Studies

The confirmed identification of 2-(2-aminoethoxy)acetate as a specific, transient intermediate in the cytochrome P450-mediated degradation of morpholine positions this compound (or its acetate salt) as a valuable analytical standard for monitoring bioremediation processes and for studying the fate of heterocyclic xenobiotics in environmental samples [4]. Its use as a reference standard is directly supported by peer-reviewed NMR studies that unambiguously identified it in complex microbial culture media [5].

Solid-Phase Synthesis of Functionalized PEG Oligomers

With its defined solid-state purity of 95%, 2-(2-aminoethoxy)acetamide is a reliable building block for the iterative synthesis of monodisperse PEG oligomers with terminal amide functionalities. This contrasts with the use of technical-grade liquid amino alcohols, which often contain higher levels of diethylene glycol impurities that can lead to heterogenous oligomer mixtures and complicate purification .

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